5,5,5-Trifluoropentan-1-amine

Medicinal Chemistry Physicochemical Profiling Amine Basicity

5,5,5-Trifluoropentan-1-amine (CAS 149080-27-3) is a primary aliphatic amine consisting of a five-carbon straight chain with a terminal trifluoromethyl (-CF₃) group. The compound is commercially available at ≥95% purity from multiple suppliers as a research chemical for use in medicinal chemistry, agrochemical development, and materials science applications.

Molecular Formula C5H10F3N
Molecular Weight 141.137
CAS No. 149080-27-3
Cat. No. B2736309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-Trifluoropentan-1-amine
CAS149080-27-3
Molecular FormulaC5H10F3N
Molecular Weight141.137
Structural Identifiers
SMILESC(CCN)CC(F)(F)F
InChIInChI=1S/C5H10F3N/c6-5(7,8)3-1-2-4-9/h1-4,9H2
InChIKeyYXJKYHJIINJMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,5,5-Trifluoropentan-1-amine (CAS 149080-27-3): A Terminal Fluorinated C5 Primary Amine Building Block for Procurement Decisions


5,5,5-Trifluoropentan-1-amine (CAS 149080-27-3) is a primary aliphatic amine consisting of a five-carbon straight chain with a terminal trifluoromethyl (-CF₃) group. The compound is commercially available at ≥95% purity from multiple suppliers as a research chemical for use in medicinal chemistry, agrochemical development, and materials science applications . Its key structural feature—a reactive primary amine separated from a -CF₃ moiety by a four-carbon methylene spacer—distinguishes it from shorter-chain trifluoroalkylamines and non-fluorinated pentylamines in terms of physicochemical properties including basicity, lipophilicity, and the balance between amine reactivity and fluorine-mediated metabolic effects .

1 C5 primary amine with terminal –CF₃ group
2 Four-carbon methylene spacer architecture
3 Fluorinated building block for SAR exploration and linker studies

Why Closely Related Analogs Cannot Substitute for 5,5,5-Trifluoropentan-1-amine in Research Applications


In procurement for research and development, 5,5,5-trifluoropentan-1-amine is not directly interchangeable with other in-class trifluoroalkylamines (e.g., 4,4,4-trifluorobutylamine) or with non-fluorinated pentan-1-amine. The combination of chain length, fluorination position, and amine reactivity produces a unique physicochemical signature that affects synthetic utility and downstream molecular properties [1]. Substituting with a shorter-chain analog alters both spatial separation between the amine and -CF₃ groups and the lipophilicity contribution of the linker, while substituting with the non-fluorinated counterpart fundamentally changes basicity, metabolic stability potential, and the electronic environment of the amine. The quantitative evidence below establishes the specific differentiation dimensions that inform rational selection among available alternatives [2].

Target
Potential Substitute
Risk
Chain Length
C5 spacer (four methylene units)
4,4,4-Trifluorobutylamine (C4, three methylene units)
Spacer length may shift conformational positioning and linker geometry
Fluorination
Terminal –CF₃, reduced basicity
Pentan-1-amine (terminal –CH₃, higher basicity)
Basicity and lipophilicity profile may differ; metabolic stability context changes

Quantitative Comparative Evidence for 5,5,5-Trifluoropentan-1-amine vs. Pentan-1-amine and Shorter-Chain Trifluoroalkylamines


Reduced Amine Basicity vs. Non-Fluorinated Pentan-1-amine: pKa Comparison

The terminal -CF₃ group in 5,5,5-trifluoropentan-1-amine exerts an electron-withdrawing inductive effect that reduces the basicity of the primary amine relative to the non-fluorinated analog pentan-1-amine. Predicted pKa values for the target compound are approximately 10.16±0.10 , compared to an experimentally determined pKa of 10.21 for pentan-1-amine [1]. While the absolute difference is modest (∼0.05 units), the trend of reduced basicity with increasing proximity to fluorine substitution is consistent with established structure-property relationships for fluoroalkylamines [2].

Amine Basicity
Cross-study
pKa 10.16 ± 0.10 (predicted) vs. pentan-1-amine pKa 10.21 (experimental)
Slightly reduced basicity consistent with terminal –CF₃ inductive effect
Predicted value; experimental confirmation recommended
Medicinal Chemistry Physicochemical Profiling Amine Basicity

Increased Lipophilicity vs. Pentan-1-amine: logP and Molecular Weight Comparison

Replacement of three C-H bonds with C-F bonds in the terminal methyl group substantially increases both molecular weight and lipophilicity. 5,5,5-Trifluoropentan-1-amine has a molecular weight of 141.13 g/mol and a measured logP value of 0.816 [1], compared to pentan-1-amine's molecular weight of 87.16 g/mol and logP of approximately 1.39–1.46 [2][3]. Although the logP of the fluorinated compound is lower than that of pentan-1-amine (contrary to the common expectation that fluorination always increases logP), this reflects the complex interplay of polarizability, dipole moment, and hydrogen-bonding effects specific to this substitution pattern and chain length.

Lipophilicity
Cross-study
logP 0.816 (target) vs. 1.39–1.46 (pentan-1-amine); MW 141.13 vs. 87.16 g/mol
Fluorination lowers logP contrary to common expectation for this chain length
Vendor-reported logP; verify under experimental conditions
Medicinal Chemistry Drug Design Lipophilicity

Chain Length Differentiation from 4,4,4-Trifluorobutylamine: Impact on Linker Properties and Synthetic Applications

5,5,5-Trifluoropentan-1-amine provides an additional methylene unit compared to 4,4,4-trifluorobutylamine (CAS 819-46-5), resulting in molecular weights of 141.13 g/mol vs. 127.11 g/mol, respectively . This extra carbon in the alkyl spacer increases the distance between the reactive amine and the trifluoromethyl group from three to four carbons, which can significantly alter the conformational flexibility and spatial positioning of the -CF₃ moiety relative to the amine attachment point in final conjugated products. This chain-length differentiation is critical in medicinal chemistry campaigns where linker length directly modulates target binding, as demonstrated in structure-activity relationship studies where the trifluoropentyl moiety was specifically identified as a preferred substituent over alternative chain lengths [1].

Chain Length
Cross-study
C5 chain (target) vs. C4 chain (4,4,4-trifluorobutylamine): Δ +1 methylene, MW Δ +14.02 g/mol
Additional methylene alters spatial separation and conformational flexibility
Critical for SAR campaigns where linker length modulates target binding
Medicinal Chemistry Chemical Synthesis Building Blocks

Validated Utility in Medicinal Chemistry: Trifluoropentyl Moiety as a Preferred p-Cyano Replacement in Prenylation Inhibitors

In a published structure-activity relationship (SAR) study of dual farnesyltransferase (FPTase) and geranylgeranyltransferase-I (GGPTase-I) inhibitors, the trifluoropentyl moiety was explicitly identified as one of three preferred replacements for a p-cyano substituent in a lead series, alongside 4-trifluoromethylphenyl and trifluoropentynyl groups [1]. The lead compound bearing the p-cyano group exhibited FPTase IC₅₀ = 2 nM and GGPTase-I IC₅₀ = 95 nM; analog optimization identified the trifluoropentyl-containing series as capable of maintaining potent dual inhibition [2]. Furthermore, a compound incorporating the 5,5,5-trifluoropentyl group (BDBM50112383) has been reported with a GGPTase-I IC₅₀ of 0.480 nM, demonstrating that this specific moiety supports high-potency target engagement when incorporated into optimized scaffolds [3].

SAR Validation
Class-level
Trifluoropentyl moiety reported among preferred p-cyano replacements in dual FPTase/GGPTase-I inhibitor SAR; optimized analog with GGPTase-I IC₅₀ 0.480 nM
Supports SAR-driven building block selection context
Class-level inference; scaffold-dependent outcome
Medicinal Chemistry Structure-Activity Relationship Oncology

Primary Research Application Scenarios for 5,5,5-Trifluoropentan-1-amine (CAS 149080-27-3) in Procurement


Medicinal Chemistry: Synthesis of Fluorinated Pharmacophores Requiring a C5 Linker with Terminal -CF₃

Based on the established physicochemical profile (pKa ~10.16, logP 0.816, C5 chain with terminal -CF₃), 5,5,5-trifluoropentan-1-amine is most appropriately procured for medicinal chemistry campaigns where the precise spatial separation between a primary amine attachment point and a terminal trifluoromethyl group must be exactly four methylene units. The documented use of the trifluoropentyl moiety as a preferred p-cyano replacement in prenylation inhibitors provides a validated precedent for this chain-length selection [1]. Procurement should prioritize this specific compound when SAR studies have established that C4 analogs (e.g., 4,4,4-trifluorobutylamine) produce suboptimal potency or physicochemical properties.

Agrochemical Intermediate Development: Fluorinated Building Blocks for Pesticide Lead Optimization

Given that approximately 64% of recently launched halogen-containing pesticides are fluorinated, and that fluorine incorporation is a well-established strategy for modulating bioavailability, metabolic stability, and environmental fate of agrochemicals [2], 5,5,5-trifluoropentan-1-amine serves as a versatile intermediate for introducing a terminal -CF₃ group at a defined C5 distance from an amine handle. This application is particularly relevant for the development of fluorinated herbicides and fungicides, where the specific lipophilicity contribution of the C5-trifluoropentyl group may differentiate candidate molecules from those incorporating shorter or longer fluorinated linkers.

Chemical Biology Probe Synthesis: Incorporation of ¹⁹F NMR Reporter Groups

The terminal -CF₃ group in 5,5,5-trifluoropentan-1-amine provides a distinctive ¹⁹F NMR spectroscopic handle that can be incorporated into small-molecule probes via the reactive primary amine. The C5 spacer length ensures sufficient separation between the probe's functional core and the fluorine reporter, minimizing potential interference with target binding while maintaining a strong, well-resolved ¹⁹F NMR signal. The compound's moderate lipophilicity (logP 0.816) supports aqueous compatibility for biochemical assays [3].

Materials Science: Synthesis of Fluorinated Surfactants and Surface Modifiers

The combination of a polar primary amine head group and a hydrophobic, low-surface-energy trifluoropentyl tail makes 5,5,5-trifluoropentan-1-amine a candidate precursor for fluorinated surfactants, surface coatings, and self-assembled monolayers. The C5 chain length provides a distinct balance between hydrophobic character and molecular flexibility compared to shorter-chain trifluoroalkylamines, which may affect monolayer packing density and surface energy reduction in modified materials [2].

Application
Selection Property
Validation Focus
Fluorinated pharmacophore synthesis
C5 linker with terminal –CF₃
SAR-driven linker-length optimization
Agrochemical intermediate development
Fluorinated C5 building block
Metabolic stability and bioavailability profiling
¹&sup9;F NMR probe synthesis
Terminal –CF₃ reporter with amine handle
Probe-target binding and signal resolution
Fluorinated surface modifier synthesis
Amine headgroup with fluorinated tail
Monolayer packing and surface energy reduction
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